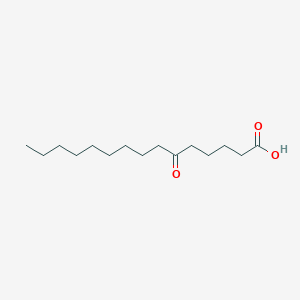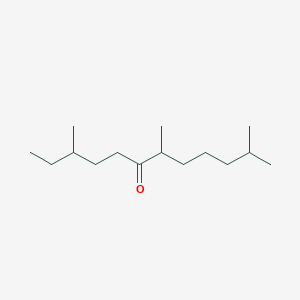
12-Oxopentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Oxopentadecanoic acid is a long-chain fatty acid with a keto group at the 12th carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-oxopentadecanoic acid can be achieved through several methods. One common approach involves the oxidation of pentadecanoic acid using specific oxidizing agents under controlled conditions. Another method includes the use of hydroperoxide lyases, which catalyze the splitting of hydroperoxides to form oxo acids .
Industrial Production Methods: Industrial production of this compound often involves enzyme-catalyzed reactions due to their efficiency and specificity. For instance, recombinant hydroperoxide lyases from sources like Carica papaya have been used to produce oxo acids in high yields . These enzymes are expressed in microorganisms such as Escherichia coli, and the reactions are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 12-Oxopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydrogen atoms adjacent to the keto group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted oxo acids with various functional groups.
Aplicaciones Científicas De Investigación
12-Oxopentadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme interactions.
Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for drug development
Mecanismo De Acción
The mechanism of action of 12-oxopentadecanoic acid involves its interaction with various molecular targets and pathways. The keto group can react with thiol groups in proteins, leading to modifications that affect protein function. This compound can also participate in signaling pathways by acting as a ligand for specific receptors, thereby modulating cellular responses .
Comparación Con Compuestos Similares
3-Oxo-pentadecanoic acid: Another long-chain fatty acid with a keto group at the 3rd carbon position.
12-Oxododecenoic acid: A shorter-chain oxo acid with similar chemical properties.
Uniqueness: 12-Oxopentadecanoic acid is unique due to its specific keto group position, which influences its reactivity and interaction with biological molecules. This positional specificity allows for distinct chemical and biological activities compared to other oxo acids.
Propiedades
IUPAC Name |
12-oxopentadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h2-13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLPQLKKAVROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)












